![molecular formula C13H20N2O2 B2567699 tert-Butyl-N-(3-[(Methylamino)methyl]phenyl)carbamat CAS No. 1508477-85-7](/img/structure/B2567699.png)
tert-Butyl-N-(3-[(Methylamino)methyl]phenyl)carbamat
Übersicht
Beschreibung
tert-Butyl N-(3-[(methylamino)methyl]phenyl)carbamate is a chemical compound with the molecular formula C13H20N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate exhibits various biological activities due to its unique structural components. The presence of the methylamino group is particularly significant, as compounds containing this functional group are often explored for pharmacological properties.
Pharmacological Potential
Research indicates that compounds similar to tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate may exhibit:
- Antitumor Activity : The compound's structural characteristics suggest potential interactions with biological targets involved in cancer pathways.
- Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis typically involves several steps, including:
- Formation of an intermediate from tert-butyl carbamate.
- Reaction with 3-(methylaminomethyl)phenyl derivatives.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Organic Synthesis Applications
Tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Synthetic Intermediate for Drug Development
This compound has been identified as a key intermediate in the synthesis of lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The synthetic route involves:
- Condensation Reactions : Utilizing starting materials like N-BOC-D-serine and benzene methanamine to form the desired carbamate derivative.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds against amyloid-beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability, suggesting potential applications in Alzheimer's disease treatment.
Case Study 2: Anticonvulsant Activity
Research on lacosamide synthesis highlighted the role of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate as a critical intermediate. The synthesis pathway demonstrated high yields and purity, facilitating further development into therapeutic agents for epilepsy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-[(methylamino)methyl]phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(3-[(methylamino)methyl]phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamate derivatives .
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(3-[(methylamino)cyclobutyl]carbamate
- tert-Butyl carbamate
- tert-Butyl (3-(methylamino)phenyl)carbamate
Uniqueness
tert-Butyl N-(3-[(methylamino)methyl]phenyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis and pharmaceutical research .
Biologische Aktivität
Tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a tert-butyl group and a phenyl ring substituted with a methylamino group, this compound has been investigated for various pharmacological properties, particularly in the context of cancer treatment and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate is , with a molecular weight of approximately 236.31 g/mol. The structural components of this compound suggest that it may interact with biological targets due to the presence of functional groups typical of carbamates.
Structural Characteristics
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 236.31 g/mol |
Functional Groups | Carbamate, Methylamino |
Antitumor Activity
Research indicates that compounds similar to tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate may exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related carbamates have shown promising results in inhibiting tumor growth, suggesting that this compound could potentially be developed as an anticancer agent.
Anti-inflammatory Effects
In vivo studies have demonstrated that certain derivatives of carbamates exhibit anti-inflammatory activity . For example, compounds structurally related to tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate have been evaluated using the carrageenan-induced rat paw edema model, showing significant inhibition of inflammation comparable to standard anti-inflammatory drugs like indomethacin .
The biological activity of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate is likely mediated through its interaction with specific biological targets. The methylamino group may enhance the compound's ability to penetrate biological membranes and interact with cellular targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of various carbamate derivatives, including tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate, found that these compounds could induce apoptosis in cancer cells. The study reported IC50 values indicating effective concentrations required to inhibit cell viability significantly .
Table: Comparative Analysis of Related Compounds
Compound Name | CAS Number | Key Features | IC50 (µM) |
---|---|---|---|
Tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate | Not available | Potential anticancer agent | TBD |
Tert-butyl (3-(aminomethyl)phenyl)carbamate | 72207230 | Lacks methyl group on nitrogen | TBD |
Tert-butyl (3-(dimethylaminomethyl)phenyl)carbamate | 1508477-85-7 | Contains dimethyl instead of methyl; altered properties | TBD |
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(methylaminomethyl)phenyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-7-5-6-10(8-11)9-14-4/h5-8,14H,9H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYKLPCNITCGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508477-85-7 | |
Record name | tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.